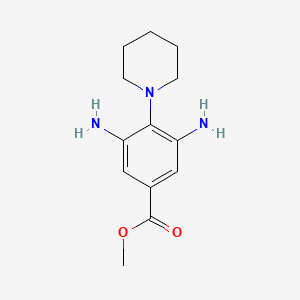

Methyl 3,5-diamino-4-piperidinobenzoate

Description

Properties

CAS No. |

61544-87-4 |

|---|---|

Molecular Formula |

C13H19N3O2 |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

methyl 3,5-diamino-4-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C13H19N3O2/c1-18-13(17)9-7-10(14)12(11(15)8-9)16-5-3-2-4-6-16/h7-8H,2-6,14-15H2,1H3 |

InChI Key |

KXDARIRHTNMXDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)N)N2CCCCC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Benzoate Esters

Key Compound for Comparison: 2-Methylpropyl 3,5-diamino-4-methylbenzoate ()

Analysis :

- Lipophilicity : The piperidine group in the target compound likely reduces LogP compared to the 4-methyl substituent in ’s compound, as piperidine introduces polarity.

- Ester Group : The methyl ester in the target compound vs. the isobutyl ester in ’s analog may alter metabolic stability, as smaller esters are typically more prone to hydrolysis .

Comparison with Pyridine Dicarbonitrile Derivatives

Key Compounds for Comparison: Methyl benzoate derivatives with thioether and cyano groups (e.g., Compound 26 in ).

Analysis :

- Structural Complexity: Compound 26’s pyridine core and cyano groups introduce rigidity and electron-withdrawing effects, contrasting with the electron-rich benzoate core of the target compound.

- Bioactivity: The amino and piperidine groups in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), while the thioether and cyano groups in Compound 26 could enhance binding specificity .

Comparison with Fatty Acid and Diterpenoid Methyl Esters

Key Compounds for Comparison: Sandaracopimaric acid methyl ester (–2), trans-13-octadecenoic acid methyl ester ().

| Property | This compound | Sandaracopimaric Acid Methyl Ester | Trans-13-Octadecenoic Acid Methyl Ester |

|---|---|---|---|

| Core Structure | Aromatic benzoate | Diterpenoid | Unsaturated fatty acid |

| Functional Groups | Amino, piperidine, methyl ester | Carboxylic acid methyl ester | Unsaturated hydrocarbon, methyl ester |

| Molecular Weight | ~249.32 g/mol | ~332.5 g/mol (C21H32O2) | ~296.5 g/mol (C19H36O2) |

| LogP | ~2.5–3.0 | ~6.0–7.0 | ~6.5–7.5 |

Analysis :

- Lipophilicity: The target compound’s LogP is significantly lower than diterpenoid or fatty acid esters due to its polar substituents.

- Biological Roles: Diterpenoid esters (e.g., sandaracopimaric acid methyl ester) are often involved in plant defense mechanisms, while fatty acid esters serve as energy reservoirs.

Preparation Methods

Nucleophilic Aromatic Substitution with Piperidine

A common approach to introducing the piperidine group involves nucleophilic aromatic substitution (NAS) on a pre-functionalized benzoate derivative. For example, methyl 4-bromo-3,5-dinitrobenzoate serves as a precursor, where the bromine atom at the 4-position is displaced by piperidine under basic conditions.

Procedure :

-

Methyl 4-bromo-3,5-dinitrobenzoate is synthesized via nitration and esterification of 4-bromobenzoic acid.

-

The bromine atom undergoes substitution with piperidine in dimethylformamide (DMF) at 80–100°C, catalyzed by Cu₂O.

-

The nitro groups at the 3- and 5-positions are reduced to amines using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C).

Key Data :

Direct Amination via Buchwald-Hartwig Coupling

Transition-metal-catalyzed amination offers a regioselective route to install amino groups. This method avoids harsh reduction steps by directly coupling amines to halogenated precursors.

Procedure :

-

Methyl 3,5-dibromo-4-piperidinobenzoate is prepared via NAS as in Section 1.1.

-

Palladium-catalyzed coupling with ammonia or protected amines (e.g., Boc-NH₂) introduces the amino groups.

Example :

-

Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C, the dibromo intermediate reacts with aqueous ammonia to yield the diamino product.

Advantages :

Reductive Amination of Ketone Intermediates

A two-step reductive amination strategy is effective for introducing both piperidine and amino groups.

Procedure :

-

Methyl 4-oxo-3,5-dinitrobenzoate is synthesized via Friedel-Crafts acylation.

-

Reductive amination with piperidine and NaBH₃CN installs the piperidine moiety.

Key Insight :

-

The ketone intermediate allows selective installation of piperidine without competing side reactions.

Protecting Group Strategies

Acetylation of Amino Groups

To prevent undesired side reactions during esterification or substitution, amino groups are often protected as acetamides.

Procedure :

-

3,5-Diamino-4-piperidinobenzoic acid is treated with acetic anhydride to form the diacetylated derivative.

-

Esterification with methanol and H₂SO₄ yields the methyl ester.

Data :

| Protection Step | Reagents | Yield |

|---|---|---|

| Acetylation | Ac₂O, 100°C | 95% |

| Deprotection | 6M HCl, reflux | 88% |

Boc Protection for Piperidine Nitrogen

The piperidine nitrogen can be protected with a tert-butoxycarbonyl (Boc) group to enhance solubility and reduce side reactions during amination.

Example :

-

Methyl 4-(N-Boc-piperidinyl)-3,5-dinitrobenzoate is synthesized via NAS using Boc-piperidine. After nitro reduction, the Boc group is removed with TFA.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| NAS + Reduction | High regioselectivity | Requires nitro reduction | 75–90% |

| Buchwald-Hartwig | Direct amination | Costly catalysts | 60–80% |

| Reductive Amination | Avoids harsh conditions | Multi-step synthesis | 70–85% |

Industrial-Scale Considerations

For large-scale production, the NAS route (Section 1.1) is preferred due to its simplicity and high yields. Key optimizations include:

Q & A

Q. How do crystallographic studies inform the conformational flexibility of the piperidine ring in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.